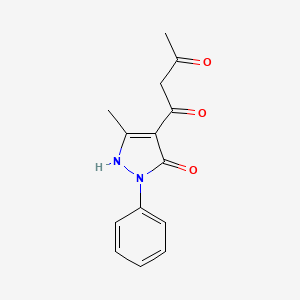
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a tetrahydrofuran ring substituted with an ethylisoxazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran ring.
Substitution reactions: to introduce the ethylisoxazole group.
Protecting group strategies: to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalytic processes: to increase yield and selectivity.
Continuous flow chemistry: to enhance reaction efficiency.
Green chemistry principles: to minimize waste and use of hazardous reagents.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the isoxazole ring to form different functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Used to investigate the interactions with biological molecules and pathways.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Potential catalyst or catalyst precursor in industrial processes.
作用機序
The mechanism of action of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing the expression of specific genes.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-5-(3-Methylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a methyl group instead of an ethyl group.
(2R,3R,4S,5S)-5-(3-Phenylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
Structural uniqueness: The presence of the ethylisoxazole group provides unique chemical and physical properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the ethyl group.
Applications: Specific applications in research and industry that are not shared by similar compounds.
特性
分子式 |
C9H13NO5 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-5-(3-ethyl-1,2-oxazol-5-yl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H13NO5/c1-2-4-3-5(15-10-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9+/m0/s1 |
InChIキー |
JOBWYDOTAFPRMG-JQCXWYLXSA-N |
異性体SMILES |
CCC1=NOC(=C1)[C@@H]2[C@H]([C@H]([C@@H](O2)O)O)O |
正規SMILES |
CCC1=NOC(=C1)C2C(C(C(O2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)


![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
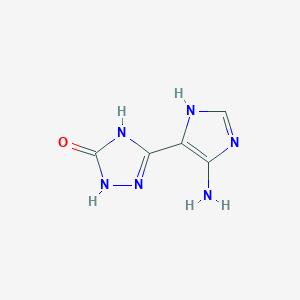

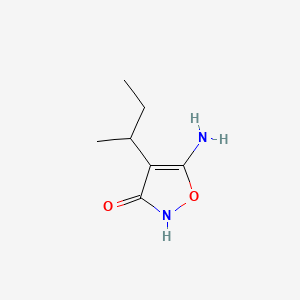
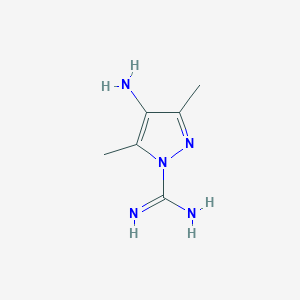

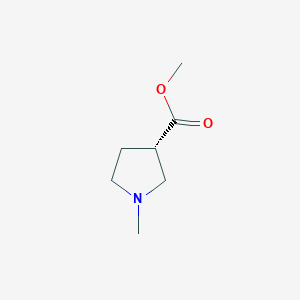

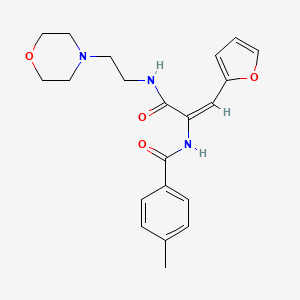
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
